Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride
Overview
Description
Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride is a useful research compound. Its molecular formula is C8H14ClF2NO2 and its molecular weight is 229.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Application in Natural Product Analysis
Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride has relevance in the study of natural products, particularly in fruits of the Citrus genus. For example, compounds derived from L-proline metabolism, such as N-methyl-L-proline and 4-hydroxy-L-prolinebetaine, have been identified in fruits and seeds of Bergamot (Citrus bergamia Risso et Poit), contributing to the understanding of the chemical composition of these fruits (Servillo et al., 2011).
2. Exploration in Medicinal Chemistry and Biochemistry
Fluorinated proline derivatives, including those similar to this compound, have diverse applications in medicinal chemistry and structural biochemistry. They are utilized to tailor proline's distinct conformational and dynamical properties, which is significant for understanding protein stability and folding (Hofman et al., 2019).
3. Contribution to Green Chemistry
The catalytic properties of L-proline derivatives are investigated in green chemistry. For instance, L-proline has been used as a catalyst in the synthesis of various 4H-benzo[b]pyran derivatives, offering an environmentally friendly approach to chemical synthesis (Balalaie et al., 2006).
4. Role in Heterogeneous Organocatalysis
In the field of organocatalysis, derivatives of L-proline, including this compound, have been explored for their potential as catalysts. Such research contributes to the development of more efficient and selective catalytic processes (Calogero et al., 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known to interact with its targets, dppi and vla-4, potentially inhibiting their functions . This interaction may lead to changes in immune responses and cell adhesion processes .
Biochemical Pathways
The biochemical pathways affected by Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride are likely related to the functions of its targets. By inhibiting DPPI and VLA-4, it may affect the immune response and cell adhesion pathways . The downstream effects of these changes are currently under investigation.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibitory effects on DPPI and VLA-4 . By inhibiting these targets, it may alter immune responses and cell adhesion processes .
Properties
IUPAC Name |
methyl (2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c1-7(2)5(6(12)13-3)11-4-8(7,9)10;/h5,11H,4H2,1-3H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTUQDUUXWJROO-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCC1(F)F)C(=O)OC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](NCC1(F)F)C(=O)OC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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